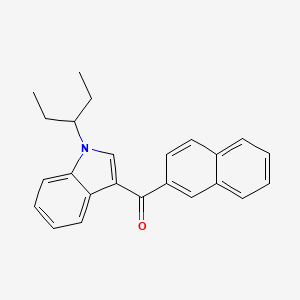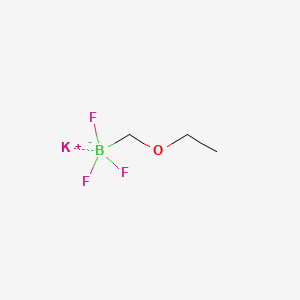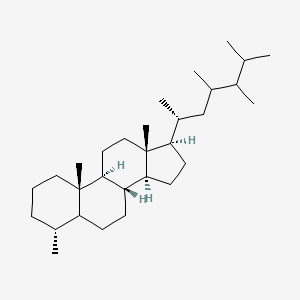
4A,23,24-Trimethylcholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4A,23,24-Trimethylcholestane, also known as Dinosterane, is a type of steroidal alkane . It is a C30 sterane and is often used in geology as a biomarker to identify the presence of dinoflagellates .
Molecular Structure Analysis
The molecular formula of this compound is C30H54 . The IUPAC name is (4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .Physical and Chemical Properties Analysis
The molecular weight of this compound is 414.75 g/mol . Further physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Geochemical Significance in Marine Diatoms and Petroleum : Volkman et al. (1993) discussed the presence of 4A,23,24-Trimethylcholestane (dinosterol) in marine diatoms, indicating its potential role as a biomarker for dinoflagellate organic matter in sediments and petroleum. This finding suggests that diatoms might contribute to dinosterol in marine sediments, particularly those lacking obvious contributions from dinoflagellates (Volkman et al., 1993).
Presence in Sediments and Petroleum : Summons et al. (1987) identified specific 4-methyl sterane isomers, including this compound, in various sediments and oils. Their work demonstrated the use of this compound as a marker in geochemical analysis, especially in determining the presence of dinoflagellate organic matter in petroleum source rocks (Summons et al., 1987).
Yeast Mutant Strain Research : Buttke and Bloch (1980) explored the role of isomeric 4,4',14-trimethylcholestane derivatives, including this compound, in the yeast sterol auxotroph Saccharomyces cerevisiae strain GL7. Their findings contribute to understanding the sterol requirements of yeast cells under different growth conditions (Buttke & Bloch, 1980).
Biomarker in Brazilian Crude Oils : Araújo and Azevedo (2016) identified 4A,23,24-Trimethylcholestanes in Brazilian crude oils, using them as biomarkers to infer the geochemical settings of Cretaceous source rocks. Their work highlights the importance of this compound in the analysis of petroleum and source rocks (Araújo & Azevedo, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

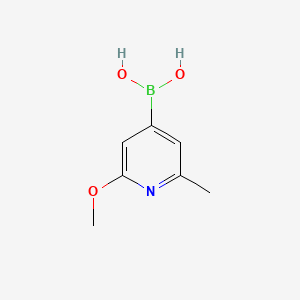
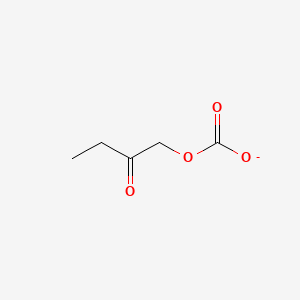
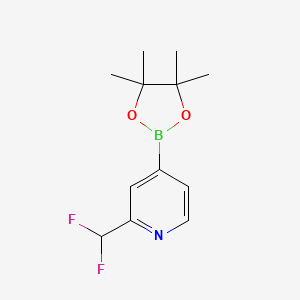

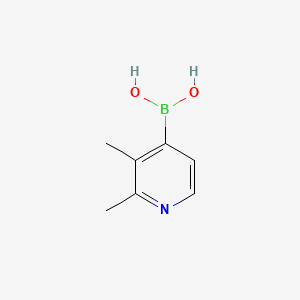

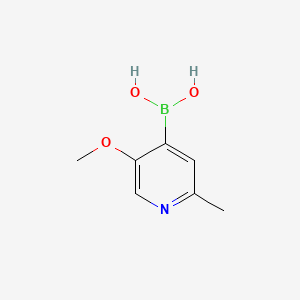
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)


